2-(4-Formylphenoxy)-2-phenylacetic acid
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Overview
Description
2-(4-Formylphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C15H12O4 It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a phenylacetic acid moiety
Scientific Research Applications
2-(4-Formylphenoxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are involved in carbon–carbon bond forming reactions via suzuki–miyaura (sm) cross-coupling .
Pharmacokinetics
It’s known that similar compounds are only marginally stable in water, which could impact their bioavailability .
Result of Action
It’s known that similar compounds are used in the design of new drugs and drug delivery devices .
Biochemical Analysis
Biochemical Properties
2-(4-Formylphenoxy)-2-phenylacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative reactions, such as aldehyde dehydrogenase, which catalyzes the oxidation of the formyl group to a carboxyl group. Additionally, this compound can form complexes with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In certain cell types, this compound has been observed to modulate cell signaling pathways, particularly those involving reactive oxygen species (ROS). By influencing ROS levels, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the formyl group to specific amino acid residues in enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular interactions of this compound are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but it may undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can induce toxic effects, including liver and kidney damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. This compound can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be localized to various organelles, including the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formylphenoxy)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 4-formylphenol with phenylacetic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-(4-Carboxyphenoxy)-2-phenylacetic acid.
Reduction: 2-(4-Hydroxymethylphenoxy)-2-phenylacetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the substituent introduced.
Comparison with Similar Compounds
- 2-Formylphenoxyacetic acid
- 4-Formylphenoxyacetic acid
- Phenoxyacetic acid
Comparison: 2-(4-Formylphenoxy)-2-phenylacetic acid is unique due to the presence of both a formyl group and a phenylacetic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds such as 2-Formylphenoxyacetic acid and 4-Formylphenoxyacetic acid, which lack the phenylacetic acid component. Phenoxyacetic acid, on the other hand, does not contain a formyl group, making it less reactive in certain types of chemical reactions.
Properties
IUPAC Name |
2-(4-formylphenoxy)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-11-6-8-13(9-7-11)19-14(15(17)18)12-4-2-1-3-5-12/h1-10,14H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOTZCJKPDGPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377304 |
Source
|
Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480994-56-7 |
Source
|
Record name | 2-(4-formylphenoxy)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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